(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3,3-Difluoro-8-azaspiro[45]decan-1-amine is a chiral amine compound characterized by a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine typically involves the use of transaminase enzymes in a biocatalytic process. This method is favored for its enantioselectivity and mild reaction conditions. The process involves the transamination of a suitable precursor, often under continuous flow conditions to enhance efficiency and yield .
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow-mode synthesis using transaminase biocatalysts. This method allows for the production of chiral amines with high enantiomeric excess and is scalable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
®-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce various reduced amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for creating novel compounds with potential pharmaceutical applications .
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its chiral nature allows for the exploration of enantioselective biological processes .
Medicine
In medicine, ®-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors .
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its efficient synthesis and versatility make it a valuable intermediate in various chemical processes .
Wirkmechanismus
The mechanism of action of ®-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. This selective binding can influence various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: Investigated for its medicinal properties.
Uniqueness
®-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine is unique due to its difluoro substitution, which can significantly alter its chemical reactivity and biological activity compared to other spirocyclic amines. This structural feature enhances its potential as a versatile building block in synthetic chemistry and as a lead compound in drug discovery .
Eigenschaften
Molekularformel |
C9H16F2N2 |
---|---|
Molekulargewicht |
190.23 g/mol |
IUPAC-Name |
(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C9H16F2N2/c10-9(11)5-7(12)8(6-9)1-3-13-4-2-8/h7,13H,1-6,12H2/t7-/m1/s1 |
InChI-Schlüssel |
AMFUYLGGRMKMSG-SSDOTTSWSA-N |
Isomerische SMILES |
C1CNCCC12CC(C[C@H]2N)(F)F |
Kanonische SMILES |
C1CNCCC12CC(CC2N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.